Cas no 2034264-79-2 ((3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone)

(3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a heterocyclic compound featuring a pyrrolidine core linked to a dihydroisoquinoline moiety and a thiophene carbonyl group. This structure imparts unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. The presence of both nitrogen- and sulfur-containing heterocycles enhances its potential as a pharmacophore, particularly in targeting central nervous system (CNS) receptors or enzymes. Its balanced lipophilicity and molecular rigidity may improve binding affinity and metabolic stability in bioactive molecules. The compound's modular design allows for further derivatization, enabling structure-activity relationship (SAR) studies in the development of novel therapeutic agents.
(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone structure
2034264-79-2 structure
Product Name:(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
CAS No:2034264-79-2
MF:C18H20N2OS
MW:312.429203033447
CID:5549240
PubChem ID:91814645
Update Time:2025-08-05

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • 2034264-79-2
    • F6472-8016
    • [3-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-1-yl]-thiophen-3-ylmethanone
    • (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
    • AKOS025316743
    • 2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-1,2,3,4-tetrahydroisoquinoline
    • Inchi: 1S/C18H20N2OS/c21-18(16-7-10-22-13-16)20-9-6-17(12-20)19-8-5-14-3-1-2-4-15(14)11-19/h1-4,7,10,13,17H,5-6,8-9,11-12H2
    • InChI Key: GNMOTQNULQNGCA-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)C(N1CCC(C1)N1CC2C=CC=CC=2CC1)=O

Computed Properties

  • Exact Mass: 312.12963444g/mol
  • Monoisotopic Mass: 312.12963444g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 2
  • Complexity: 416
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 51.8Ų

(3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone Pricemore >>

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Additional information on (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Introduction to (3-(3,4-Dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(Thiophen-3-yl)Methanone (CAS No. 2034264-79-2)

The compound (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone, with CAS number 2034264-79-2, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a dihydroisoquinoline moiety, a pyrrolidine ring, and a thiophene group. These structural elements contribute to its potential as a bioactive agent with diverse applications in drug discovery and materials science.

Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging strategies such as convergent synthesis and transition-metal-catalyzed coupling reactions. The integration of these techniques has not only improved the yield but also enhanced the purity of the compound, making it more suitable for downstream applications. Researchers have also explored the use of green chemistry principles in its synthesis, aligning with global efforts to reduce environmental impact in chemical manufacturing.

The dihydroisoquinoline moiety within this compound is particularly interesting due to its structural resemblance to certain alkaloids found in nature. This similarity has prompted investigations into its potential as a scaffold for designing novel bioactive molecules. Recent studies have demonstrated that this moiety can modulate key biological targets, such as protein kinases and G-protein coupled receptors (GPCRs), suggesting its role in therapeutic development.

The pyrrolidine ring further enhances the compound's versatility by providing additional sites for functionalization. This feature has been exploited in the design of prodrugs and drug delivery systems, where the pyrrolidine group can serve as a carrier or a site for conjugation with other bioactive entities. Moreover, the pyrrolidine ring's ability to form hydrogen bonds has been shown to influence the compound's solubility and permeability, critical properties for drug absorption.

The presence of a thiophene group introduces unique electronic and steric properties to the molecule. Thiophene derivatives are known for their ability to act as π-electron donors or acceptors, which can influence the compound's reactivity and selectivity in biological systems. Recent research has focused on exploiting these properties to develop sensors and materials with applications in electronics and optoelectronics.

From a pharmacological perspective, this compound has shown promise in preclinical studies targeting various disease states. For instance, it has demonstrated potent inhibitory activity against enzymes implicated in neurodegenerative diseases, such as β-secretase and tau kinases. Additionally, its ability to modulate inflammatory pathways makes it a candidate for anti-inflammatory therapies.

Recent advancements in computational chemistry have also played a pivotal role in understanding the molecular interactions of this compound. High-throughput docking studies have revealed that its dihydroisoquinoline moiety can bind effectively to specific pockets on target proteins, enhancing its bioactivity. Furthermore, molecular dynamics simulations have provided insights into its stability and flexibility within biological environments.

In terms of applications beyond pharmacology, this compound has shown potential as a building block for advanced materials. Its structural features make it suitable for use in constructing supramolecular assemblies and functional polymers. For example, researchers have explored its role in developing stimuli-responsive materials that can respond to external stimuli such as light or temperature changes.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound while exploring its broader applicability across multiple disciplines. Collaborative efforts between chemists, biologists, and engineers are expected to unlock new avenues for its utilization in drug development, materials science, and beyond.

In conclusion, (3-(3,4-dihydroisoquinolin-2(1H)-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS No. 2034264-79-2) stands out as a versatile and intriguing molecule with significant potential across various scientific domains. Its unique structure, combined with cutting-edge synthetic and analytical techniques, positions it as a valuable tool for advancing both basic research and applied sciences.

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